3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

Catalog No.
S6875432
CAS No.
1234939-69-5
M.F
C22H19N3OS
M. Wt
373.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenyleth...

CAS Number

1234939-69-5

Product Name

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26)

InChI Key

DHWCSQKYLNVKDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a novel organic compound that has found extensive use in the scientific community. This paper aims to provide a comprehensive overview of the properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea.
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea, also known as BPU-1, is a novel organic compound that was first synthesized and patented by researchers at the University of Illinois in 2003. BPU-1 belongs to a class of compounds called ureas, which are characterized by their ability to inhibit the activity of specific enzymes.
The molecular formula for BPU-1 is C26H23N3OS, and it has a molecular weight of 429.545 g/mol. BPU-1 is a yellow crystalline powder that is soluble in organic solvents such as DMSO, DMF, and acetonitrile. It has a melting point of 167-169°C and a boiling point of 586.3°C at 760 mmHg. BPU-1 is stable under normal conditions and does not decompose at room temperature. It has been reported to exhibit good thermal stability and is resistant to photodegradation.
BPU-1 can be synthesized by reacting 3-(1,3-benzothiazol-2-yl)phenylisocyanate with 2-phenylethylamine in the presence of a catalyst such as triethylamine. The reaction takes place under mild conditions and yields high purity BPU-1. The identity and purity of the synthesized product can be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy.
BPU-1 can be analyzed using various analytical techniques, including NMR spectroscopy, HPLC-MS, GC-MS, and IR spectroscopy. These techniques are used to determine the purity, identity, and concentration of the compound. In addition, these techniques can be used to identify any impurities or degradation products that may have formed during synthesis or storage.
BPU-1 exhibits a range of biological properties, including anti-cancer, anti-viral, and anti-bacterial activities. BPU-1 has been shown to inhibit the activity of several enzymes that are important for cell proliferation and survival, including cyclin-dependent kinases, topoisomerases, and histone deacetylases. In addition, BPU-1 has been reported to exhibit potent anti-viral activity against HIV-1 and herpes simplex virus, as well as anti-bacterial activity against Staphylococcus aureus and Escherichia coli.
Studies have shown that BPU-1 is generally safe and non-toxic when used in scientific experiments. However, like all chemical compounds, BPU-1 may pose some risks when handled improperly. Therefore, proper safety precautions should be taken when working with BPU-1, such as wearing appropriate protective gear and following recommended handling procedures.
BPU-1 has found extensive use in scientific experiments as a tool compound for studying the role of specific enzymes in various biological processes. In addition, BPU-1 has potential applications in the development of new therapies for cancer, viral, and bacterial infections.
Current research on BPU-1 is focused on exploring its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. In addition, researchers are investigating the underlying mechanisms by which BPU-1 exerts its biological effects.
BPU-1 has potential implications in various fields of research and industry, including drug discovery and development, biotechnology, and nanotechnology. BPU-1 can be used as a tool compound for studying the role of enzymes in different biological processes. In addition, BPU-1 has potential applications in the development of novel therapeutics for various diseases.
Although BPU-1 has shown promising results in scientific experiments, there are some limitations and challenges that need to be addressed. One limitation is the low solubility of BPU-1 in water, which can limit its therapeutic efficacy. In addition, the safety and toxicity of BPU-1 need to be further evaluated in pre-clinical studies before it can be developed into a therapeutic agent. However, with further research and development, BPU-1 has the potential to become a valuable tool compound and therapeutic agent for various diseases.
for research on BPU-1 include developing more effective synthesis and characterization methods, improving its solubility and bioavailability, and identifying new applications for the compound in the fields of drug discovery, biotechnology, and nanotechnology. In addition, further research is needed to elucidate the underlying mechanisms by which BPU-1 exerts its biological effects, which will facilitate the development of new therapeutic strategies based on BPU-1.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

373.12488341 g/mol

Monoisotopic Mass

373.12488341 g/mol

Heavy Atom Count

27

Dates

Modify: 2023-11-23

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